molecular formula C14H20O3 B14395040 4-Oxocyclododec-2-yn-1-yl acetate CAS No. 88329-63-9

4-Oxocyclododec-2-yn-1-yl acetate

Cat. No.: B14395040
CAS No.: 88329-63-9
M. Wt: 236.31 g/mol
InChI Key: PPLUYPSJQWGUKQ-UHFFFAOYSA-N
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Description

4-Oxocyclododec-2-yn-1-yl acetate is a chemical compound with a unique structure that includes a twelve-membered ring with a ketone and an acetylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Oxocyclododec-2-yn-1-yl acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

4-Oxocyclododec-2-yn-1-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide for hydrolysis, followed by reaction with desired nucleophile.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted cyclododecynes depending on the nucleophile used.

Scientific Research Applications

4-Oxocyclododec-2-yn-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxocyclododec-2-yn-1-yl acetate involves its interaction with various molecular targets. The acetylene group can participate in cycloaddition reactions, while the ketone group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclododec-2-yn-1-yl acetate: Lacks the ketone group, making it less reactive in certain oxidation reactions.

    4-Oxocyclododec-2-yn-1-ol: Contains a hydroxyl group instead of an acetate group, affecting its solubility and reactivity.

Uniqueness

4-Oxocyclododec-2-yn-1-yl acetate is unique due to the presence of both a ketone and an acetylene group within a twelve-membered ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications .

Properties

CAS No.

88329-63-9

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

(4-oxocyclododec-2-yn-1-yl) acetate

InChI

InChI=1S/C14H20O3/c1-12(15)17-14-9-7-5-3-2-4-6-8-13(16)10-11-14/h14H,2-9H2,1H3

InChI Key

PPLUYPSJQWGUKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCCCCCCC(=O)C#C1

Origin of Product

United States

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